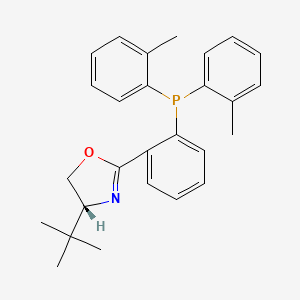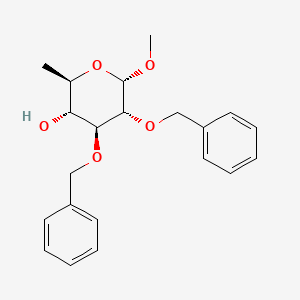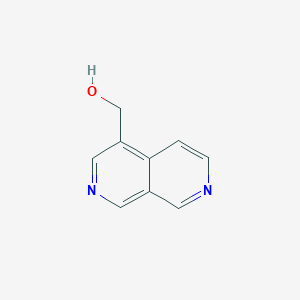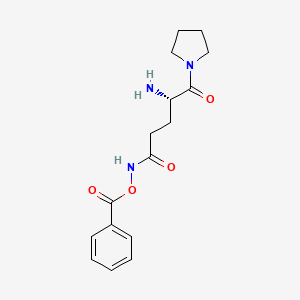
(R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals. The presence of the oxazoline ring and the phosphanyl group contributes to its unique reactivity and selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the phosphanyl group: The oxazoline intermediate is then reacted with a phosphine reagent, such as di-o-tolylphosphine, under conditions that promote the formation of the phosphanyl-oxazoline compound.
Industrial Production Methods
In an industrial setting, the synthesis of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole may involve:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Catalysts and solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxazoline N-oxides: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
New phosphine derivatives: Produced through substitution reactions.
科学的研究の応用
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the synthesis of chiral drugs and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes that facilitate enantioselective reactions. The oxazoline ring and the phosphanyl group provide steric and electronic effects that enhance the selectivity and reactivity of the catalytic process.
類似化合物との比較
Similar Compounds
(S)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole: The enantiomer of the compound, used in similar applications but with opposite chirality.
®-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole: A similar compound with diphenylphosphanyl instead of di-o-tolylphosphanyl.
®-4-(tert-Butyl)-2-(2-(di-p-tolylphosphanyl)phenyl)-4,5-dihydrooxazole: A compound with di-p-tolylphosphanyl group.
Uniqueness
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole is unique due to the presence of the di-o-tolylphosphanyl group, which provides distinct steric and electronic properties. This uniqueness allows for specific applications in asymmetric synthesis where high enantioselectivity is required.
特性
分子式 |
C27H30NOP |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C27H30NOP/c1-19-12-6-9-15-22(19)30(23-16-10-7-13-20(23)2)24-17-11-8-14-21(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-/m0/s1 |
InChIキー |
PWDWTBOBIGNWSX-VWLOTQADSA-N |
異性体SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=N[C@@H](CO4)C(C)(C)C |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)
![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)

![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)

![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
